(4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine

Description

Historical Context of Furan-Containing Schiff Bases

Schiff bases, characterized by the azomethine (-CH=N-) functional group, have been pivotal in coordination chemistry and medicinal research since their discovery by Hugo Schiff in 1864. Furan-containing Schiff bases emerged as a specialized subclass in the late 20th century, driven by the unique electronic and steric properties imparted by the furan heterocycle. The furan ring’s oxygen atom enhances conjugation and solubility, making these compounds attractive for pharmacological and material science applications. Early studies focused on their role as ligands for transition metal ions, such as Cu(II) and Zn(II), which demonstrated enhanced antimicrobial and antioxidant activities compared to free ligands. For instance, Vankateswarlu et al. demonstrated that furan-Schiff base metal complexes exhibit superior activity against Bacillus thuringiensis and Escherichia coli compared to non-furan analogs. The integration of furan moieties into Schiff bases also advanced chemosensing technologies, particularly for detecting environmentally hazardous ions like Al³⁺. These historical developments laid the groundwork for synthesizing structurally sophisticated derivatives such as (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine.

Significance in Heterocyclic Chemistry Research

Furan-containing Schiff bases occupy a critical niche in heterocyclic chemistry due to their dual functionality: the furan ring provides a rigid, electron-rich scaffold, while the imine group enables dynamic reactivity and metal coordination. The 5-membered furan ring mimics natural product frameworks, facilitating interactions with biological targets such as enzymes and DNA. For example, Mohamed et al. synthesized a furan-based bis-Schiff base that exhibited cytotoxic activity against colorectal carcinoma (HCT) cells, underscoring the therapeutic potential of these compounds. Additionally, the furan ring’s diene character enables Diels-Alder reactions, expanding utility in polymer chemistry. The compound this compound exemplifies this versatility, combining a methoxy-substituted aromatic amine with a p-tolyl-furan moiety to optimize electronic delocalization and steric accessibility for further functionalization.

Molecular Architecture and Structural Significance

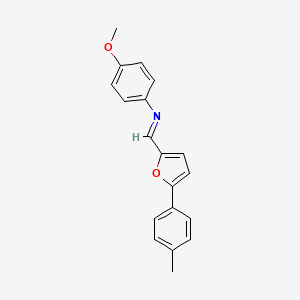

The molecular structure of this compound comprises three distinct regions:

- Furan Core : The 5-p-tolyl-furan-2-yl group provides a planar, conjugated system that enhances π-π stacking interactions and redox activity.

- Methine Linkage : The -CH=N- bridge connects the furan and aromatic amine, creating a rigid, planar configuration that stabilizes metal chelation.

- 4-Methoxyphenyl Group : The electron-donating methoxy substituent modulates electron density across the molecule, influencing solubility and binding affinity.

Structural characterization of analogous compounds via IR and NMR spectroscopy reveals key features:

- The imine (C=N) stretch typically appears near 1624 cm⁻¹ in IR spectra.

- ¹³C NMR signals for the furan carbons resonate between 110–150 ppm, while the methoxy carbon appears near 55 ppm.

- X-ray crystallography of related furan-Schiff bases confirms coplanar alignment of the furan and imine groups, maximizing conjugation.

Table 1: Comparative Structural Features of Furan-Containing Schiff Bases

Relationship to Other Furan-Imine Derivatives

This compound shares structural homology with two major classes of furan-imine derivatives:

- Antimicrobial Agents : Compounds like 4,4-bis(2-furane carboxaldehyde)diphenyl diimino sulfide exhibit broad-spectrum activity against Escherichia coli and Microsporum canis. The target compound’s p-tolyl group may enhance lipophilicity, potentially improving membrane permeability.

- Chemosensors : Schiff bases derived from furan-2-carbohydrazide detect Al³⁺ with nanomolar sensitivity. The methoxy group in the target compound could modulate fluorescence properties for similar applications.

- Anticancer Agents : Aminophosphonates with furyl and N-tolyl units show cytotoxicity against leukemia cell lines (e.g., K-562) comparable to cisplatin. The structural similarity suggests the target compound may warrant evaluation in oncology screens.

Unlike simpler furan-imine derivatives, the incorporation of a p-tolyl group and methoxy phenylamine in this compound introduces steric bulk that may hinder metal coordination but enhance selectivity for hydrophobic binding pockets in biological targets. This balance between electronic activation and steric modulation positions it as a promising candidate for further mechanistic studies.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methoxyphenyl)-1-[5-(4-methylphenyl)furan-2-yl]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-14-3-5-15(6-4-14)19-12-11-18(22-19)13-20-16-7-9-17(21-2)10-8-16/h3-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTUHQIAEXMFQDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(O2)C=NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine typically involves the condensation of 4-methoxybenzaldehyde with 5-p-tolylfuran-2-carbaldehyde in the presence of an amine catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups on the phenyl or furan rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Reduced amine derivatives.

Substitution: Various substituted phenyl or furan derivatives depending on the reagents used.

Scientific Research Applications

Chemical and Biological Applications

1. Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules. Its unique structure allows for modifications that can enhance desired properties in synthesized compounds.

- Coordination Chemistry : It acts as a ligand in coordination chemistry, forming complexes with transition metals which can be used in catalysis and material science.

2. Biological Activity

- Antimicrobial Properties : Research indicates that (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine exhibits notable antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against strains like Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentrations (MIC) for related compounds suggest promising therapeutic potentials .

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 1 µg/mL |

| Compound B | Candida albicans | 5 µg/mL |

| Compound C | Escherichia coli | 10 µg/mL |

- Anticancer Activity : The compound has been investigated for its anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast (MCF7) and liver (Huh7) cancers. The mechanism often involves the modulation of specific biological pathways related to cell proliferation and apoptosis .

Antimicrobial Study

A study conducted on derivatives of this compound demonstrated significant antimicrobial activity. The derivatives were tested against multiple bacterial strains, showing MIC values comparable to established antibiotics. This positions the compound as a potential candidate for developing new antimicrobial agents.

Anticancer Research

In another case study focusing on anticancer activity, a derivative was tested against several human cancer cell lines. The results indicated that certain modifications to the compound's structure enhanced its cytotoxic effects significantly, suggesting its utility as a lead compound in drug development for cancer therapies .

Mechanism of Action

The mechanism of action of (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations:

Core Heterocycle Variations :

- The target compound utilizes a furan ring, whereas analogues like N-{(E)-[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-methoxyaniline () replace furan with pyrazole, altering electronic properties and hydrogen-bonding capacity .

- Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine (CAS 340025-61-8) introduces an aliphatic butenyl chain, enhancing hydrophobicity .

Steric Effects: Bulky substituents like the p-tolyl group in the target compound may hinder rotational freedom, influencing conformational stability .

Physicochemical and Environmental Properties

- Abundance: The target compound dominates in organic fertilization systems (68.02% in OF vs. 37.73% for 5-[[[3,4,5-trimethoxyphenyl]imino]methyl]-2,4-pyrimidinediamine in conventional systems) .

- Solubility and Stability : Analogues like Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine (CAS 340025-61-8) are stored at room temperature, suggesting moderate stability .

Biological Activity

(4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine is a synthetic organic compound notable for its complex molecular structure, which includes a methoxy-substituted phenyl group, a furan ring, and an amine functional group. Its molecular formula is CHNO, and it exhibits a unique twisted conformation that influences its biological interactions. This article explores the biological activities associated with this compound, including its potential applications in medicinal chemistry.

Synthesis and Structure

The synthesis of this compound involves multiple steps that allow for structural modifications to enhance biological activity. The compound's twisted conformation is attributed to the dihedral angle between the phenyl and furan moieties, affecting its reactivity and interactions with biological targets .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown promising results against various bacterial strains and fungi. For instance, derivatives of similar structures have demonstrated potent activity against Staphylococcus aureus and Candida species .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 1 µg/mL |

| Compound B | Candida albicans | 5 µg/mL |

| Compound C | Escherichia coli | 10 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, related compounds have been reported to bind to the colchicine-binding site on tubulin, inhibiting polymerization and leading to cell cycle arrest in the G(2)/M phase .

Table 2: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound D | MCF-7 (Breast Cancer) | 13.36 |

| Compound E | DU145 (Prostate Cancer) | 27.73 |

| Compound F | H460 (Lung Cancer) | 34.84 |

The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors, modulating their activity. This modulation can lead to various therapeutic effects, including the inhibition of enzymes involved in disease pathways . For instance, it may inhibit dihydroorotate dehydrogenase (DHODH), which plays a critical role in pyrimidine synthesis, thus impacting cellular proliferation .

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of derivatives showed that compounds with similar structures significantly inhibited the growth of pathogenic bacteria and fungi. The study highlighted the importance of structural modifications in enhancing antimicrobial potency.

- Anticancer Activity : In a recent investigation, a derivative of this compound was tested against multiple cancer cell lines, demonstrating significant cytotoxicity and potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine, and how can reaction conditions be optimized for reproducibility?

- Methodology : Synthesis typically involves reductive amination or Schiff base formation between 4-methoxyaniline and 5-p-tolylfuran-2-carbaldehyde. Key steps include:

- Using ethanol or dichloromethane as solvents to enhance solubility of intermediates.

- Catalyzing the reaction with acetic acid or molecular sieves to drive imine formation .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Optimization : Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 amine:aldehyde) improve yields. Monitoring by TLC ensures intermediate stability .

Q. How does the methoxy group in the 4-methoxyphenyl moiety influence the compound’s solubility and stability in biological assays?

- Solubility : The methoxy group increases lipophilicity, requiring DMSO or ethanol as co-solvents for in vitro assays. LogP values can be predicted using computational tools like ChemAxon .

- Stability : Under physiological pH (7.4), the compound is stable for 24 hours at 4°C but degrades in acidic conditions (pH <5). Stability assays via HPLC are recommended before biological testing .

Advanced Research Questions

Q. What advanced techniques are used to resolve contradictions in reported biological activities of structural analogs (e.g., antimicrobial vs. anticancer effects)?

- Methodology :

- Comparative Assays : Perform standardized MIC (Minimum Inhibitory Concentration) and cytotoxicity (MTT) assays under identical conditions for analogs .

- Structural Analysis : Use X-ray crystallography or DFT calculations to correlate substituent effects (e.g., p-tolyl vs. methyl groups) with activity .

- Meta-Analysis : Cross-reference PubChem BioAssay data to identify assay-specific variables (e.g., cell lines, exposure times) causing discrepancies .

Q. How can researchers investigate the compound’s interaction with serotonin receptors, and what mechanistic insights have been observed?

- Experimental Design :

- Binding Studies : Radioligand displacement assays (e.g., using [³H]-5-HT) on HEK293 cells expressing 5-HT₁A receptors. Calculate IC₅₀ values to assess affinity .

- Functional Assays : Measure cAMP accumulation or calcium flux to determine agonist/antagonist profiles .

- Molecular Dynamics : Simulate docking poses with AutoDock Vina to identify key residues (e.g., Asp116 in 5-HT₁A) involved in binding .

Q. What strategies mitigate oxidative degradation of the furan ring during long-term stability studies?

- Approaches :

- Additives : Incorporate antioxidants like BHT (0.01% w/v) in storage solutions .

- Packaging : Use amber vials under nitrogen to prevent photooxidation and moisture uptake .

- Degradation Profiling : LC-MS/MS analysis identifies degradation products (e.g., oxidized furan derivatives), guiding formulation adjustments .

Data Analysis and Interpretation

Q. How should researchers validate the purity of this compound when conflicting NMR spectra are reported?

- Validation Protocol :

- Multi-Technique Analysis : Combine ¹H/¹³C NMR, HRMS, and IR spectroscopy to confirm functional groups (e.g., imine C=N stretch at ~1600 cm⁻¹) .

- Spiking Experiments : Co-inject with a reference standard (if available) to confirm retention times in HPLC .

- Quantum NMR Calculation : Use tools like ACD/Labs or MestReNova to simulate expected spectra and compare with experimental data .

Q. What computational models predict the compound’s pharmacokinetic properties, and how do they align with in vivo data?

- Models :

- ADMET Prediction : SwissADME or pkCSM to estimate logP (≈2.8), bioavailability (≈70%), and CYP450 inhibition .

- In Vivo Correlation : Compare predicted half-life (t₁/₂ ≈3.5h) with rodent pharmacokinetic studies. Adjust models using Bayesian inference if discrepancies exceed 20% .

Comparative Studies

Q. How do structural analogs lacking the methoxy group differ in their biological and chemical profiles?

- Key Comparisons :

- Activity : Analogs without methoxy (e.g., 5-p-tolylfuran-2-ylmethylene-aniline) show reduced receptor binding (e.g., 5-HT₁A IC₅₀ >1µM vs. 0.2µM for the methoxy variant) .

- Solubility : Non-methoxy analogs exhibit higher aqueous solubility (≈2.5 mg/mL vs. 0.8 mg/mL) but lower membrane permeability .

- Synthetic Flexibility : Methoxy-free analogs are more reactive in nucleophilic substitutions, enabling functionalization at the phenyl ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.